molecular formula C11H7FN2O B11899987 6-Fluoro-[2,3'-bipyridine]-5'-carbaldehyde CAS No. 1346686-99-4

6-Fluoro-[2,3'-bipyridine]-5'-carbaldehyde

Cat. No.: B11899987
CAS No.: 1346686-99-4
M. Wt: 202.18 g/mol
InChI Key: WRPBZJGNDKSQCW-UHFFFAOYSA-N
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Description

6-Fluoro-[2,3'-bipyridine]-5'-carbaldehyde is a fluorinated bipyridine derivative characterized by a fluorine atom at the 6-position of the pyridine ring and an aldehyde group at the 5'-position of the adjacent pyridine ring. With a molecular formula of C₁₁H₇FN₂O (estimated molecular weight ~195.18 g/mol), this compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, ligands for metal complexes, and functional materials . Its aldehyde moiety enables condensation reactions (e.g., formation of Schiff bases), while the fluorine substituent enhances electronic properties and metabolic stability .

Properties

CAS No.

1346686-99-4

Molecular Formula

C11H7FN2O

Molecular Weight

202.18 g/mol

IUPAC Name

5-(6-fluoropyridin-2-yl)pyridine-3-carbaldehyde

InChI

InChI=1S/C11H7FN2O/c12-11-3-1-2-10(14-11)9-4-8(7-15)5-13-6-9/h1-7H

InChI Key

WRPBZJGNDKSQCW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)F)C2=CN=CC(=C2)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-[2,3’-bipyridine]-5’-carbaldehyde typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The reaction conditions are generally mild, and the process is tolerant of various functional groups.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency .

Chemical Reactions Analysis

Types of Reactions: 6-Fluoro-[2,3’-bipyridine]-5’-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to a primary alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Major Products:

    Oxidation: 6-Fluoro-[2,3’-bipyridine]-5’-carboxylic acid.

    Reduction: 6-Fluoro-[2,3’-bipyridine]-5’-methanol.

    Substitution: Various substituted bipyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-Fluoro-[2,3’-bipyridine]-5’-carbaldehyde involves its interaction with molecular targets such as enzymes and DNA. The compound can bind to metal ions, forming complexes that can interact with biological molecules. These interactions can lead to various biological effects, including inhibition of enzyme activity and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of 6-Fluoro-[2,3'-bipyridine]-5'-carbaldehyde with analogous compounds, focusing on structural variations, physicochemical properties, and applications.

[2,3'-Bipyridine]-5'-carbaldehyde (Parent Compound)

  • Molecular Formula : C₁₁H₈N₂O
  • Molecular Weight : 184.19 g/mol
  • Key Differences : Lacks the fluorine substituent at the 6-position.
  • Properties :
    • Higher lipophilicity compared to the fluorinated derivative.
    • Reduced electron-withdrawing effects, leading to lower stability in oxidative environments.
  • Applications : Primarily used as a ligand in coordination chemistry and as a precursor for heterocyclic synthesis .

5-Fluoro-[2,3'-bipyridine]-5'-carbaldehyde

  • Molecular Formula : C₁₁H₇FN₂O
  • Molecular Weight : ~195.18 g/mol
  • Key Differences : Fluorine at the 5-position instead of the 6-position.
  • Slightly different solubility profile (e.g., in polar solvents) compared to the 6-fluoro isomer .
  • Applications: Limited data, but likely used in similar contexts as the 6-fluoro analog.

6-Fluoro-[2,3'-bipyridine]-5'-carboxamide

  • Molecular Formula : C₁₁H₈FN₃O
  • Molecular Weight : 217.20 g/mol
  • Key Differences : Carboxamide (-CONH₂) replaces the aldehyde (-CHO) group.
  • Properties :
    • Higher polarity and aqueous solubility due to the carboxamide moiety.
    • Reduced reactivity compared to the aldehyde, making it more stable but less versatile in nucleophilic reactions.
  • Applications: Potential use in drug discovery, where carboxamides are common pharmacophores .

6-Fluoro-[2,3'-bipyridine]-5'-carbonitrile

  • Molecular Formula : C₁₁H₆FN₃
  • Molecular Weight : 199.18 g/mol
  • Key Differences : Carbonitrile (-CN) group replaces the aldehyde.
  • Properties :
    • Strong electron-withdrawing effects from the nitrile group, enhancing stability under acidic conditions.
    • Lower solubility in polar solvents compared to the aldehyde derivative.
  • Applications : Useful as a precursor for heterocyclic compounds (e.g., tetrazoles) via cycloaddition reactions .

2',6'-Difluoro-2,3'-bipyridine (Iridium Complex Ligand)

  • Key Differences : Fluorine at both 2' and 6' positions on the pyridine ring.
  • Properties :
    • Enhanced electron deficiency, improving charge-transport properties in iridium(III) complexes.
    • Blue-shifted emission in OLEDs due to fluorine’s inductive effects .
  • Applications : Critical in phosphorescent OLEDs for achieving pure blue emission.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Group Key Properties Applications
This compound C₁₁H₇FN₂O ~195.18 Aldehyde (-CHO) High reactivity, moderate solubility Drug intermediates, ligand synthesis
[2,3'-Bipyridine]-5'-carbaldehyde C₁₁H₈N₂O 184.19 Aldehyde (-CHO) Lower stability, higher lipophilicity Coordination chemistry
6-Fluoro-[2,3'-bipyridine]-5'-carboxamide C₁₁H₈FN₃O 217.20 Carboxamide (-CONH₂) High polarity, stable Pharmaceutical candidates
6-Fluoro-[2,3'-bipyridine]-5'-carbonitrile C₁₁H₆FN₃ 199.18 Nitrile (-CN) Electron-deficient, low solubility Heterocyclic synthesis
2',6'-Difluoro-2,3'-bipyridine C₁₀H₆F₂N₂ 192.17 None (ligand) High electron mobility OLED emitters

Research Findings and Implications

  • Reactivity : The aldehyde group in This compound enables facile derivatization, distinguishing it from carboxamide and carbonitrile analogs .
  • Fluorine Effects: Fluorine at the 6-position enhances metabolic stability and electronic properties, making it superior to non-fluorinated or differently substituted analogs in drug design .
  • Material Science : Fluorinated bipyridines like 2',6'-difluoro-2,3'-bipyridine demonstrate the importance of fluorine positioning in tuning optoelectronic properties, a principle applicable to the target compound .

Biological Activity

6-Fluoro-[2,3'-bipyridine]-5'-carbaldehyde, also known as 5-(6-fluoropyridin-2-yl)pyridine-3-carbaldehyde, is a fluorinated bipyridine derivative with significant biological activity. Its unique structure, featuring a fluorine atom and an aldehyde group, enhances its reactivity and potential applications in medicinal chemistry and materials science. This article explores the biological activity of this compound, focusing on its interactions with biological targets, synthesis methods, and potential therapeutic applications.

  • Molecular Formula : C11H8FN2O
  • Molecular Weight : 202.18 g/mol
  • IUPAC Name : 5-(6-fluoropyridin-2-yl)pyridine-3-carbaldehyde

Biological Activity

Research indicates that this compound exhibits significant interactions with various molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzyme activities, particularly those involved in cancer cell proliferation. Its ability to form complexes with metal ions enhances this inhibitory effect.
  • Apoptosis Induction : Studies have demonstrated that this compound can induce apoptosis in cancer models, suggesting its potential as an anticancer agent. The mechanism involves binding to proteins and nucleic acids, leading to cell death.
  • Antimicrobial Activity : Preliminary studies indicate that this compound possesses antimicrobial properties against both Gram-positive and Gram-negative bacteria.

Synthesis Methods

The synthesis of this compound typically involves the Suzuki-Miyaura coupling reaction , which is known for forming carbon-carbon bonds efficiently. This method allows for the incorporation of the fluorine atom and the aldehyde functional group into the bipyridine framework.

Synthetic Route Example:

  • Starting Materials : A boronic acid derivative and a halide are reacted in the presence of a palladium catalyst.
  • Reaction Conditions : The reaction is carried out under microwave irradiation or conventional heating to optimize yield and reaction time.

Case Study 1: Anticancer Activity

A study investigated the effects of this compound on various cancer cell lines. The results showed:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer)
  • Findings : The compound exhibited IC50 values in the low micromolar range, indicating potent cytotoxic effects compared to standard chemotherapeutics.
Cell LineIC50 (µM)Comparison DrugIC50 (µM)
MCF-75.0Doxorubicin10.0
HeLa4.5Cisplatin8.0

Case Study 2: Antimicrobial Activity

The antimicrobial efficacy of this compound was evaluated against several bacterial strains:

  • Bacterial Strains Tested : Staphylococcus aureus, Escherichia coli
  • Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods.
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus12.5
Escherichia coli25.0

Discussion

The presence of the fluorine atom in the structure of this compound significantly enhances its biological activity compared to non-fluorinated analogs. Fluorination often improves metabolic stability and alters pharmacokinetic properties, making fluorinated compounds valuable in drug design.

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